

Famotidine Hydrochloride: A Comprehensive Technical Guide to Solubility and pKa Determination

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Famotidine hydrochloride*

Cat. No.: *B14066863*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed exploration of the physicochemical properties of **famotidine hydrochloride**, a potent histamine H₂-receptor antagonist. A thorough understanding of its solubility and acid dissociation constant (pKa) is critical for formulation development, bioavailability enhancement, and ensuring therapeutic efficacy. This document outlines quantitative data, detailed experimental protocols for characterization, and visual representations of key processes.

Physicochemical Properties of Famotidine Hydrochloride

Famotidine is a white to pale yellow crystalline powder.^[1] Its chemical structure, solubility profile, and pKa values are fundamental to its behavior in pharmaceutical formulations and physiological environments.

Solubility Profile

The solubility of famotidine is highly dependent on the solvent and the pH of the medium. Famotidine is a weakly basic drug, and its solubility increases in acidic conditions.^[2]

Table 1: Solubility of Famotidine in Various Solvents

Solvent	Solubility Description	Quantitative Solubility (approx.)	Reference(s)
Water	Very slightly soluble /	1.0 g/L (1 mg/mL)[3],	[1][3][4][5][6][7]
	Slightly soluble	0.1% w/v[4]	
0.1 N HCl	Highly soluble	780 µg/mL	[8]
Phosphate Buffer (pH 7.4)	Practically insoluble	-	[8]
Glacial Acetic Acid	Freely soluble	50% w/v	[1][4][5][7][9]
Methanol	Slightly soluble	0.3% w/v	[1][4][5][7]
Ethanol	Practically insoluble	<0.01% w/v	[1][4][5]
Dimethylformamide (DMF)	Freely soluble	80% w/v	[4][7]
Dimethyl sulfoxide (DMSO)	Soluble	~30 mg/mL	[10]

pKa Values

The pKa of a drug substance is the pH at which 50% of the molecules are in their ionized form. For famotidine, a weak base, the pKa value is crucial for predicting its absorption and distribution. Various methods have been employed to determine the pKa of famotidine, yielding slightly different results.

Table 2: Experimentally Determined pKa Values of Famotidine

pKa Value	Method of Determination	Temperature (°C)	Reference(s)
6.76	Spectrophotometric	23	[11]
6.98	Solubility	23	[11]
6.89	Partitioning	23	[11]
6.60	Potentiometry	37	[11]
7.1	Not specified	25	[12]
9.29 (Strongest Acidic)	Not specified	Not specified	[4]
8.38 (Strongest Basic)	Not specified	Not specified	[4]

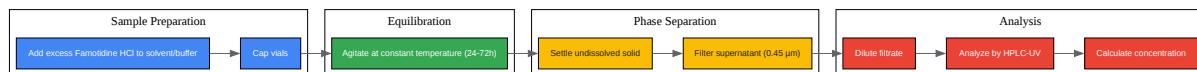
Experimental Protocols

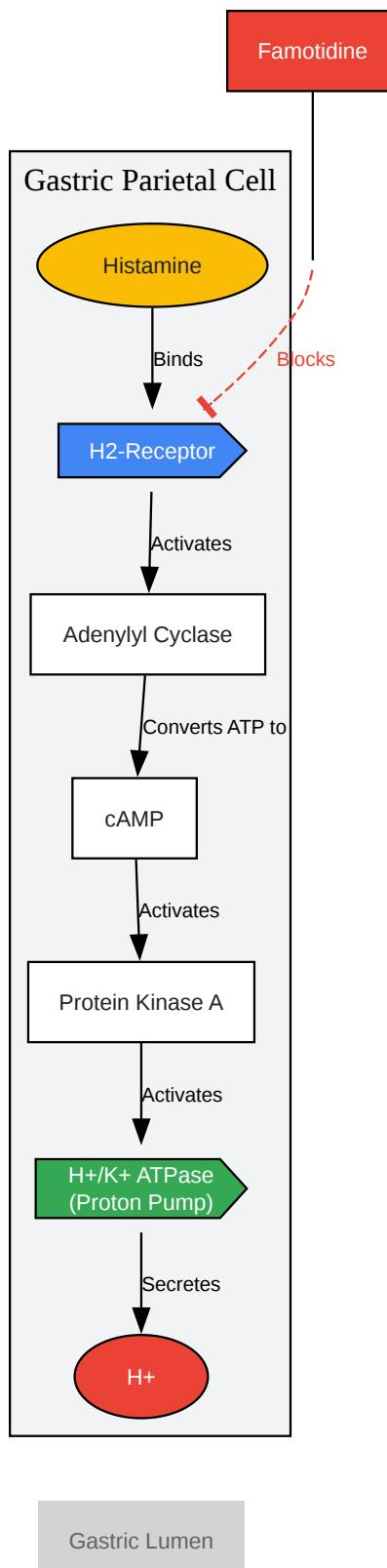
This section provides detailed methodologies for the determination of the solubility and pKa of **famotidine hydrochloride**.

Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic solubility of a compound at equilibrium.

Objective: To determine the concentration of **famotidine hydrochloride** in a saturated solution of a specific solvent or buffer at a constant temperature.


Materials:


- **Famotidine hydrochloride** powder
- Selected solvents/buffers (e.g., purified water, 0.1 N HCl, phosphate buffer pH 7.4)
- Scintillation vials or flasks with screw caps
- Orbital shaker with temperature control

- Centrifuge
- Syringe filters (0.45 µm)
- High-Performance Liquid Chromatography (HPLC) system with UV detector
- Volumetric flasks and pipettes

Procedure:

- Add an excess amount of **famotidine hydrochloride** powder to a series of vials, each containing a known volume of the desired solvent or buffer. The excess solid should be visible to ensure saturation.
- Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
- Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Periodically check to ensure excess solid remains.
- After equilibration, allow the samples to stand to let the excess solid settle.
- Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.
- Dilute the filtered solution with the mobile phase to a concentration within the calibrated range of the HPLC method.
- Analyze the diluted samples by HPLC-UV to determine the concentration of famotidine.
- The solubility is reported as the mean concentration from at least three replicate experiments.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 5. benchchem.com [benchchem.com]
- 6. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- To cite this document: BenchChem. [Famotidine Hydrochloride: A Comprehensive Technical Guide to Solubility and pKa Determination]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14066863#famotidine-hydrochloride-solubility-and-pka-determination>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com